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Compound of Interest

Compound Name:
2-(4,6-Diphenyl-1,3,5-triazin-2-

yl)phenol

CAS No.: 3202-86-6

Cat. No.: B3259525 Get Quote

Executive Summary
In the development of photoprotective formulations, the Molar Extinction Coefficient (

) is the definitive metric for intrinsic UV-absorbing efficiency. Unlike SPF, which is a biological
endpoint influenced by formulation film thickness and skin topography,

is a fundamental physical constant derived from the Beer-Lambert Law.

This guide provides a rigorous comparison of

values for industry-standard UV filters, ranging from legacy benzophenones to modern triazine
derivatives. The data highlights a critical efficiency gap: modern filters like Ethylhexyl Triazone
exhibit extinction coefficients nearly 4x higher than traditional filters like Octocrylene, allowing
for lower active concentrations to achieve equivalent absorbance.

Theoretical Grounding: The Beer-Lambert Law
The molar extinction coefficient (

) quantifies how strongly a chemical species absorbs light at a given wavelength. It is intrinsic
to the molecule's electronic structure, specifically the probability of electronic transitions
(typically
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or

).

The Equation:

[1]

: Absorbance (unitless, typically measured at

)[2]

: Molar Extinction Coefficient (

)[1][3]

: Molar concentration (

)

: Path length (cm, usually 1 cm)

Why It Matters: A higher

means less mass of the compound is required to achieve the same level of protection. This
directly impacts formulation aesthetics (less "greasiness"), cost, and toxicological safety
margins.

Comparative Data: Molar Extinction Coefficients
The following table synthesizes experimental data for key UV absorbers. Note the dramatic

difference between the "Specific Extinction" (

) used in industry certificates of analysis and the scientific Molar Extinction Coefficient (

).

Table 1: Comparative Extinction Coefficients of Common UV Filters
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UV
Filter
(INCI)

Commo
n Trade
Name

(nm) Solvent
MW (
g/mol )

Specific
Extincti
on (

)

Molar
Extincti
on
Coeffici
ent (

) (

)

Spectru
m
Focus

Ethylhex

yl

Triazone

Uvinul T

150
314 Ethanol 823.1 > 1500 ~123,460 UVB

Bemotrizi

nol

Tinosorb

S
310 / 343 Ethanol 627.8 > 790 ~49,600

Broad

(UVA+UV

B)

Avobenz

one

Parsol

1789
357 Ethanol 310.4

1100 -

1180
~35,400 UVA

Octinoxat

e

Uvinul

MC 80
310 Ethanol 290.4 > 830 ~24,100 UVB

Oxybenz

one

Benzoph

enone-3
288 / 325 Methanol 228.2 ~630 ~14,300

Broad

(Short

UVA)

Octocryle

ne

Uvinul N

539 T
303 Methanol 361.5 340 - 370 ~12,800

UVB /

Short

UVA

Note:

values are calculated from

using the formula:

. Values are rounded to the nearest hundred.

Analysis of the Data[2][3][4][5][6][7][8][9][10][11]
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The Triazine Advantage: Ethylhexyl Triazone displays an

over 9x higher than Octocrylene. This explains why it is effective at low concentrations (2-
3%) whereas Octocrylene is often used at 10%.

Structural Efficiency: The high

of Bemotrizinol and Ethylhexyl Triazone stems from their large molecular size and extended
conjugated

-systems, which increase the cross-section for photon capture.

Stability vs. Efficiency: Octocrylene has the lowest

but is frequently included not for its own absorbance, but to photostabilize Avobenzone
(preventing the triplet-state energy decay that destroys Avobenzone).

Experimental Protocol: Determination of
To ensure Scientific Integrity, one cannot simply rely on literature values due to solvatochromic

shifts (solvent polarity affects

and

). The following protocol includes self-validating steps to ensure accuracy.

Materials
Spectrophotometer: Double-beam UV-Vis (e.g., Shimadzu UV-1800 or equivalent).

Cuvettes: Quartz (Supersil), 1 cm path length. Glass/Plastic absorb UV and must not be

used.

Solvent: Spectroscopic grade Ethanol or Methanol (Cutoff < 205 nm).

Workflow Diagram
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Start: Weighing
Prepare Stock Solution
(e.g., 10 mg in 100 mL)

Solvent: EtOH

Serial Dilution
(5 concentrations)

Range: 2 - 20 µg/mL

Scan 280-400 nm
Record Abs at λmax

Baseline Correction
(Pure Solvent) Reference

Check Linearity
(R² > 0.999?)

Calculate ε
(Slope of Abs vs Molar Conc)

Yes

Re-dilute / Re-weigh

No

Click to download full resolution via product page

Caption: Self-validating workflow for determining Molar Extinction Coefficient. The linearity

check (R²) is the critical control point.

Step-by-Step Methodology
Gravimetric Preparation: Weigh exactly 10.0 mg of the UV filter into a 100 mL volumetric

flask. Dissolve in spectroscopic grade ethanol. This is the Stock Solution (100 ppm).

Solvent Blanking: Fill two quartz cuvettes with pure ethanol. Place one in the reference beam

and one in the sample beam. Auto-zero the instrument to subtract solvent absorbance.

Serial Dilution: Prepare at least 5 dilutions from the stock (e.g., 2, 4, 6, 8, 10 ppm). Crucial:

Do not exceed Absorbance = 1.0, as deviations from Beer's Law occur due to molecular

aggregation or instrument stray light.

Scanning: Scan each dilution from 280 nm to 400 nm. Note the exact

.

Calculation:

Convert concentrations from ppm (mg/L) to Molarity (mol/L) using the Molecular Weight.

Plot Absorbance (y-axis) vs. Concentration (x-axis).

Perform a linear regression. The slope of the line is
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.

Self-Validation: If

, the dilution was inaccurate or the concentration is too high (aggregation). Repeat.

Structural Drivers of Extinction
Why do some molecules absorb so much more efficiently? It is a function of the Chromophore

System.

Comparison

Conjugated π-System
(Alternating double bonds)

HOMO-LUMO Gap
(Energy required for transition)

Decreases Gap

Transition Probability
(Oscillator Strength)

Increases Dipole Moment

Molar Extinction Coefficient (ε)

Direct Correlation

Octocrylene
(Single Diphenylacrylate system)

Low ε

Lower

Ethylhexyl Triazone
(Three conjugated wings on Triazine ring)

High ε

Higher

Click to download full resolution via product page

Caption: The relationship between molecular conjugation and extinction coefficient. Multi-

chromophore systems like T150 exhibit additive absorbance.

Octocrylene: Contains a single diphenylacrylate chromophore. The probability of photon

capture is limited to this single site.

Ethylhexyl Triazone: Built on a triazine core with three attached chromophore "wings" (p-

aminobenzoate derivatives). This effectively triples the capture cross-section within a single

molecule, resulting in the massive
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of ~123,000.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3259525#comparative-study-of-molar-extinction-
coefficients-of-uv-absorbers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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